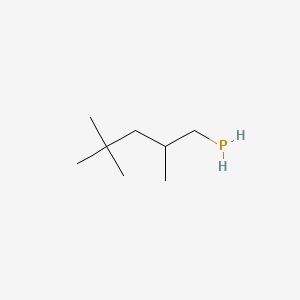

2,4,4-triméthylpentylphosphane

Vue d'ensemble

Description

Phosphine, (2,4,4-trimethylpentyl)-, also known as 2,4,4-Trimethylpentylphosphine, is a chemical compound with the molecular formula C8H19P . It is a colorless liquid .

Synthesis Analysis

The synthesis of Phosphine, (2,4,4-trimethylpentyl)-, involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Another method involves the hydroalumination of α-olefin dimers with subsequent interaction with PCl3 and oxidation with SO2Cl2 .Molecular Structure Analysis

The molecular structure of Phosphine, (2,4,4-trimethylpentyl)-, is characterized by a phosphorus (V) atom bonded to a carbon atom and three hydrogen atoms . The molecular weight is 146.21 Da .Chemical Reactions Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has been shown to extract Mo from hydrochloric, nitric, and sulfuric acid solutions by the mechanism of the cation exchange with the attachment of two single-charged acidic residues of the dimer of bis (2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation .Physical and Chemical Properties Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has a boiling point of 170.2 °C at 760 mmHg, a flash point of 56.7 °C, and an enthalpy of vaporization of 38.99 kJ/mol . It has a polar surface area of 13.59 Å2, a rotatable bond count of 3, and a heavy atom count of 9 .Applications De Recherche Scientifique

Extraction des métaux

2,4,4-triméthylpentylphosphane: est utilisé dans l'extraction de métaux tels que le molybdène. Il fonctionne via un mécanisme d'échange cationique, en attachant deux résidus acides à charge unique au cation molybdène. Ce processus est optimisé à un pH d'environ 2, et la structure des composés de molybdène extraits a été déterminée par spectroscopie UV et IR .

Études de photodégradation

Le composé est également impliqué dans l'étude de la photodégradation des extractants organothiophosphorés. Il a été observé que des traces d'eau peuvent provoquer la dégradation des composés apparentés, conduisant à une augmentation de la concentration en acide 2,4,4-triméthylpentylphosphinique. Ces études sont cruciales pour comprendre la stabilité des extractants dans des conditions industrielles .

Synthèse de composés organophosphorés

This compound: est un réactif clé dans la synthèse de divers composés organophosphorés. Il réagit avec le 2,4,4-triméthylpentène-1, suivi d'une réaction avec le peroxyde d'hydrogène et le soufre pour produire des extractants métalliques commerciaux comme Cyanex 302® .

Mécanisme D'action

Target of Action

The primary targets of 2,4,4-Trimethylpentylphosphane are metal ions such as molybdenum and iron . The compound has been shown to interact with these metal ions, facilitating their extraction from various solutions .

Mode of Action

2,4,4-Trimethylpentylphosphane interacts with its targets through a mechanism of cation exchange . For instance, in the extraction of molybdenum, it attaches two single-charged acidic residues of the dimer of bis(2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation . Similarly, it has been studied for its role in the uptake of iron(III) from sulfate solutions .

Biochemical Pathways

It is known that the compound plays a role in the extraction and recovery of metal ions, which could potentially influence various biochemical processes depending on the specific metal ion involved .

Result of Action

The primary result of the action of 2,4,4-Trimethylpentylphosphane is the extraction of metal ions from solutions . This can be particularly useful in industrial processes, such as the recovery of valuable metals from waste streams.

Action Environment

The efficacy and stability of 2,4,4-Trimethylpentylphosphane can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of molybdenum extraction . Additionally, the presence of other substances in the solution, such as different types of acids, can also impact the extraction process .

Safety and Hazards

Orientations Futures

Phosphine, (2,4,4-trimethylpentyl)-, and its derivatives have been widely used in the extraction and separation of metal ions in hydrometallurgy . The replacement of oxygen with sulfur in the functional groups (P = O to P = S group) has two opposing effects. One is to enhance their acidity and extractability due to an increase in the stability of metal complexes, and the other is to make the stripping of metals from the loaded Cyanex 301 difficult . This information is of great value in the synthesis of new kinds of extractants for the extraction of metals from a diverse medium .

Analyse Biochimique

Biochemical Properties

Phosphine, (2,4,4-trimethylpentyl)-, plays a significant role in biochemical reactions, particularly as a ligand for metal ions. It interacts with various enzymes and proteins, facilitating the formation of metal complexes. These interactions are crucial for catalytic processes, such as asymmetric hydrogenation and nucleophilic addition reactions . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical analysis and industrial applications.

Cellular Effects

Phosphine, (2,4,4-trimethylpentyl)-, influences various cellular processes by interacting with metal ions and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of metal ions. These interactions can lead to changes in cellular function, including alterations in enzyme activity and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of phosphine, (2,4,4-trimethylpentyl)-, involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine, (2,4,4-trimethylpentyl)-, can change over time due to its stability and degradation. The compound is relatively stable at room temperature but may decompose at higher temperatures . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of phosphine, (2,4,4-trimethylpentyl)-, in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Phosphine, (2,4,4-trimethylpentyl)-, is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that regulate the availability and activity of metal ions within the cell. These interactions can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, phosphine, (2,4,4-trimethylpentyl)-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

Phosphine, (2,4,4-trimethylpentyl)-, is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy in biochemical reactions .

Propriétés

IUPAC Name |

2,4,4-trimethylpentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUJXKQEUURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868644 | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82164-75-8 | |

| Record name | (2,4,4-Trimethylpentyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the (2,4,4-trimethylpentyl) group influence the reactivity of phosphine oxide radicals?

A1: The research by [, ] highlights the impact of substituents on the reactivity of phosphinoyl radicals. Comparing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide (BAPO), both containing the (2,4,4-trimethylpentyl) group, reveals that steric hindrance plays a significant role. The diphenylphosphinoyl radical derived from TMDPO exhibits higher reactivity towards methyl methacrylate compared to the more sterically hindered 2,6-dimethoxybenzoyl-2,4,4-trimethylpentylphosphinoyl radical derived from BAPO. This suggests that the bulky (2,4,4-trimethylpentyl) group can hinder the approach of reactant molecules, impacting reaction rates.

Q2: Can 2-Mercaptothioxanthone enhance the photoinitiation efficiency of acylphosphine oxides containing the (2,4,4-trimethylpentyl) group?

A2: Yes, the study by [] demonstrates that 2-Mercaptothioxanthone (TX-SH) significantly enhances the photoinitiation efficiencies of both TMDPO and BAPO, both containing the (2,4,4-trimethylpentyl) group. TX-SH acts as a triplet sensitizer, absorbing light and transferring energy to the acylphosphine oxides, promoting their cleavage into reactive radicals. Additionally, the thiol functionality of TX-SH mitigates oxygen inhibition, further improving polymerization yields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)